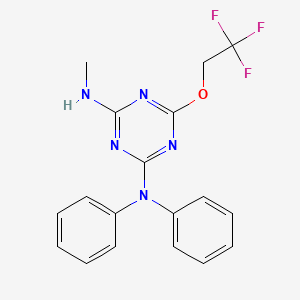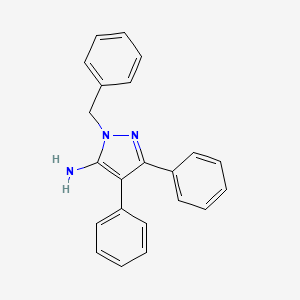![molecular formula C26H30N4O2S2 B15012654 1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA is a complex organic compound characterized by the presence of multiple functional groups, including urea, sulfanyl, and phenyl groups
Méthodes De Préparation
The synthesis of 1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-[(2-METHYLPHENYL)SULFANYL]ETHYLAMINE and 3-[(2-[(2-METHYLPHENYL)SULFANYL]ETHYL)CARBAMOYL]ANILINE.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Coupling Reaction: The two intermediates are coupled under controlled conditions to form the final product. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA can be compared with other similar compounds, such as:
N-methyl-N-{2-[(2-methylphenyl)sulfanyl]ethyl}-1-butanamine hydrochloride: This compound shares the sulfanyl and phenyl groups but differs in its overall structure and functional groups.
2-[(4-methylphenyl)sulfanyl]ethyl phenyl sulfone: This compound contains a sulfone group instead of a urea moiety, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C26H30N4O2S2 |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
1-[2-(2-methylphenyl)sulfanylethyl]-3-[3-[2-(2-methylphenyl)sulfanylethylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C26H30N4O2S2/c1-19-8-3-5-12-23(19)33-16-14-27-25(31)29-21-10-7-11-22(18-21)30-26(32)28-15-17-34-24-13-6-4-9-20(24)2/h3-13,18H,14-17H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
Clé InChI |
BBGULIBKHCQVHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SCCNC(=O)NC2=CC(=CC=C2)NC(=O)NCCSC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15012594.png)
![4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
![N-(3-bromophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15012601.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15012609.png)

![5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012626.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B15012638.png)
![6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B15012639.png)
![N,N-diethyl-2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B15012651.png)
![N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15012655.png)
